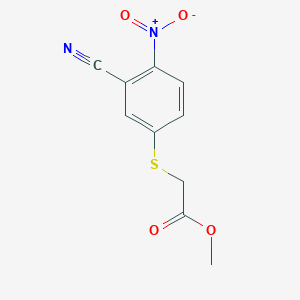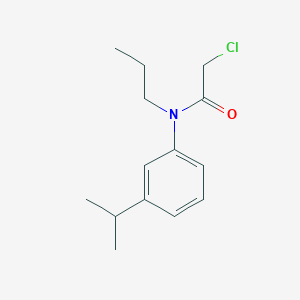
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide, also known as NPPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. NPPA belongs to the class of amide compounds and has been studied extensively for its therapeutic potential in various diseases.
作用机制
The mechanism of action of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of pro-inflammatory mediators. 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in the regulation of energy homeostasis.
Biochemical and Physiological Effects:
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has also been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties.
实验室实验的优点和局限性
One of the advantages of using 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide in lab experiments is its potential therapeutic benefits in various diseases. Additionally, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide is relatively easy to synthesize, and its chemical properties are well-characterized. However, one of the limitations of using 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide in lab experiments is its potential toxicity, which needs to be carefully evaluated.
未来方向
There are several future directions for the research on 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide. One potential direction is to investigate the molecular mechanisms underlying its anti-cancer properties. Another direction is to explore the potential therapeutic benefits of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide in other diseases such as cardiovascular diseases and metabolic disorders. Additionally, future studies could focus on optimizing the synthesis of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide and developing more potent analogs with improved pharmacological properties.
合成方法
The synthesis of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide can be achieved through a multi-step reaction process. The starting material required for the synthesis is 3-propan-2-ylphenylamine, which is reacted with propionyl chloride to form N-propyl-3-propan-2-ylphenylacetamide. The resulting compound is then chlorinated to obtain 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide.
科学研究应用
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-4-8-16(14(17)10-15)13-7-5-6-12(9-13)11(2)3/h5-7,9,11H,4,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUZPNRKTIRTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)C(C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416852 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

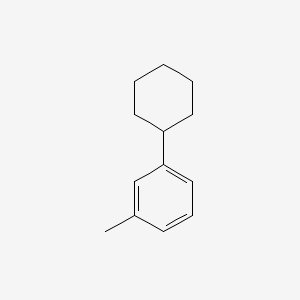
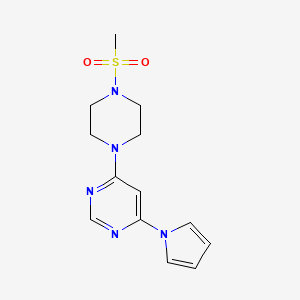
![6-((2-methoxy-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2797111.png)
![N-(4-isopropylphenyl)-2-((6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2797112.png)
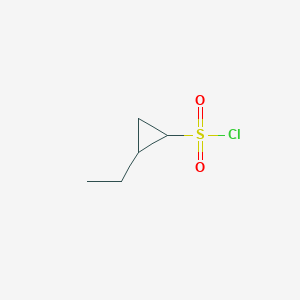
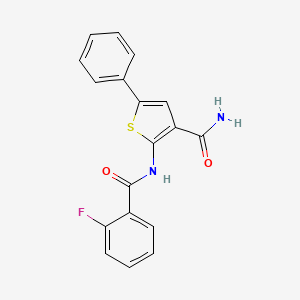
![N'-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2797117.png)
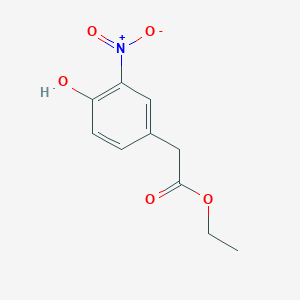
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylthiophene-2-carboxamide](/img/structure/B2797120.png)
![4-bromo-N-{2-[4-(4-bromo-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B2797121.png)
![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2797122.png)
![N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2797124.png)
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-3-ylmethanone](/img/structure/B2797125.png)
